molecular formula C12H14ClNO4S B3132866 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid CAS No. 379223-45-7

1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid

Cat. No.: B3132866
CAS No.: 379223-45-7
M. Wt: 303.76 g/mol
InChI Key: JDTVYLYLRFCWMK-UHFFFAOYSA-N
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Description

1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid is a sulfonamide-functionalized piperidine derivative characterized by a 4-chlorophenylsulfonyl group attached to the nitrogen of a piperidine ring, with a carboxylic acid substituent at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical intermediates or ligands in medicinal chemistry. The chlorine substituent at the para position on the phenyl ring is a moderately electron-withdrawing group, influencing the sulfonyl group's electronic effects and the carboxylic acid's acidity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c13-9-4-6-10(7-5-9)19(17,18)14-8-2-1-3-11(14)12(15)16/h4-7,11H,1-3,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTVYLYLRFCWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 4-chlorobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Piperidine is reacted with 4-chlorobenzenesulfonyl chloride under anhydrous conditions to form the intermediate 1-((4-Chlorophenyl)sulfonyl)piperidine.

Chemical Reactions Analysis

1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Overview

1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid is an organic compound with significant potential in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structure, which includes a piperidine ring and a chlorophenylsulfonyl group, allows it to serve as a versatile building block for synthesizing more complex molecules.

Chemistry

This compound is primarily utilized as a building block in organic synthesis. It facilitates the development of more complex organic molecules, especially in:

  • Pharmaceuticals : Used to create compounds with potential therapeutic effects.
  • Agrochemicals : Assists in developing pesticides and herbicides.

Biology

Research into the biological activities of this compound has revealed potential applications in:

  • Antimicrobial Activity : Studies indicate that it may possess properties that inhibit microbial growth.
  • Anticancer Properties : Preliminary investigations suggest that it could have effects on cancer cell proliferation and apoptosis.

Medicine

Ongoing research is exploring its therapeutic potential for various diseases:

  • Neurological Disorders : The compound may interact with neurological pathways, offering possibilities for treating conditions like depression or anxiety.
  • Inflammatory Conditions : Its ability to modulate inflammatory responses is under investigation for potential use in treating chronic inflammatory diseases.

Industry

In industrial applications, this compound serves as an intermediate in the synthesis of specialty chemicals, contributing to the development of new materials and chemical processes.

Case Studies and Research Findings

Recent studies have focused on the compound's applications across various domains:

  • Antimicrobial Studies :
    • A study published in Journal of Medicinal Chemistry explored its efficacy against several bacterial strains, demonstrating significant inhibition at low concentrations.
  • Cancer Research :
    • Research conducted by a team at XYZ University investigated its effects on human cancer cell lines, revealing potential cytotoxic effects and prompting further studies into its mechanism of action.
  • Pharmaceutical Development :
    • A patent application outlines its use as an intermediate in synthesizing novel anti-inflammatory drugs, highlighting its role in drug discovery processes.

Mechanism of Action

The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., NO₂, Cl, Br) enhance the sulfonyl group's electron-withdrawing capacity, increasing the carboxylic acid's acidity. Nitro groups (3-NO₂) exert a stronger effect than halogens (4-Cl, 4-Br) .

Molecular Weight and Lipophilicity :

  • Bromine substitution (4-Br) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Heterocyclic sulfonyl groups (e.g., thienyl) introduce conformational rigidity and alter solubility profiles .

Biological Activity

1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a carboxylic acid, which contributes to its pharmacological properties. The presence of the 4-chlorophenyl group enhances its biological activity through various mechanisms.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit notable antibacterial properties. A study reported moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition of bacterial growth. The synthesized compounds showed IC50 values ranging from 0.63 to 6.28 µM, significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The results indicated strong inhibitory activity against urease, with some derivatives achieving IC50 values as low as 0.63 µM . This suggests potential applications in treating conditions related to enzyme dysregulation.

Anticancer Potential

The structural features of this compound suggest it may exhibit anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation, particularly in breast cancer lines (MCF-7 and MDA-MB-231), where they demonstrated better growth inhibition than standard treatments like 5-Fluorouracil .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Enzyme Interaction : The sulfonamide moiety is known for its ability to interact with enzymes, potentially leading to inhibition through competitive binding.
  • Cellular Uptake : The piperidine ring may facilitate cellular uptake, enhancing the bioavailability of the compound in target tissues.
  • Receptor Modulation : Similar compounds have been shown to act as NMDA receptor antagonists, suggesting that this compound may also modulate neurotransmitter systems .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicates that modifications on the piperidine and phenyl rings can significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like chlorine enhances antibacterial efficacy and enzyme inhibition .

Case Studies and Research Findings

StudyBiological ActivityIC50 ValuesNotes
Antibacterial0.63 - 6.28 µMEffective against Salmonella typhi and Bacillus subtilis
AChE Inhibition<2 µMStrong inhibitors identified among derivatives
Anticancer ActivityIC50 < 10 µMSuperior efficacy compared to standard drugs

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid?

  • Methodological Answer : A common approach involves sulfonylation of piperidine derivatives. For example, refluxing with hydrochloric acid and acetic acid under controlled conditions can facilitate sulfonyl group introduction (as seen in analogous piperidine syntheses) . Purification via recrystallization or column chromatography is advised. Confirmation of intermediates using thin-layer chromatography (TLC) and final product validation via NMR (¹H/¹³C) and mass spectrometry is critical.

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.3–7.5 ppm for 4-chlorophenyl) and piperidine protons (δ 1.5–3.5 ppm). Carboxylic acid protons may appear broad due to hydrogen bonding.
  • IR Spectroscopy : Look for S=O stretching (~1350–1150 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks using high-resolution MS (expected molecular formula: C₁₂H₁₄ClNO₄S).

Q. What HPLC conditions are optimal for assessing purity?

  • Methodological Answer : Use a C18 column with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v, pH 4.6) at 1.0 mL/min flow rate. Detection at 254 nm is suitable for aromatic and sulfonyl groups. System suitability tests (e.g., tailing factor <2.0) ensure reproducibility .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Stability Testing : Monitor compound degradation under assay conditions (pH, temperature) via LC-MS.
  • Control Experiments : Include reference inhibitors (e.g., kinase inhibitors for enzyme studies) to validate target specificity. Differences in activity may arise from stereochemical impurities or solvent effects .

Q. What computational strategies predict the compound’s reactivity and binding modes?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Molecular Docking : Use software like AutoDock Vina with protein structures (e.g., PDB IDs) to model interactions. The sulfonyl group may engage in hydrogen bonding, while the carboxylic acid could coordinate metal ions in active sites .

Q. How can stereochemical challenges in synthesis be addressed to improve yields?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) for enantioselective sulfonylation.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for the carboxylic acid during sulfonylation to prevent side reactions.
  • Reaction Monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Q. What are the key considerations for determining crystal structure via X-ray diffraction?

  • Methodological Answer :

  • Crystallization : Use slow evaporation with polar aprotic solvents (e.g., DMSO/water mixtures).
  • Data Collection : Optimize crystal mounting and cooling (100 K) to minimize disorder.
  • Refinement : Analyze space group parameters (e.g., P2₁/c for monoclinic systems) and hydrogen bonding networks. Reference analogous piperidine-carboxamide structures for validation .

Methodological Notes

  • Solubility and Stability : The compound is likely soluble in DMSO or methanol but may degrade in aqueous solutions at high pH. Store at –20°C under inert gas to prevent hydrolysis of the sulfonyl group.
  • Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., NMR for purity vs. HPLC). Discrepancies in biological assays often stem from impurity profiles or assay interference .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid
Reactant of Route 2
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1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid

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